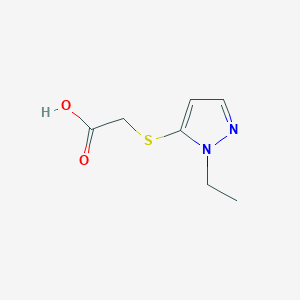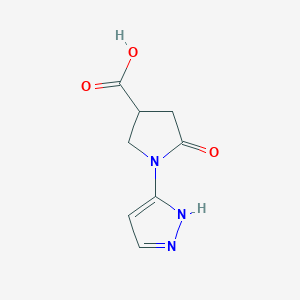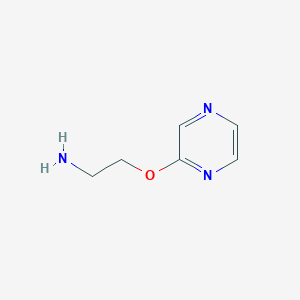![molecular formula C10H16N4O B3087134 1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperazine CAS No. 1171377-79-9](/img/structure/B3087134.png)
1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperazine
Overview
Description
1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperazine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2.
Preparation Methods
The synthesis of 1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperazine can be achieved through several synthetic routes. The reaction conditions typically include the use of a solvent such as dimethyl sulfoxide (DMSO) and a catalyst like bromine for oxidation . Industrial production methods may involve more scalable processes, such as multicomponent reactions or transition-metal catalyzed reactions, to improve yield and efficiency .
Chemical Reactions Analysis
1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperazine undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized pyrazole derivatives, while substitution reactions can produce a range of substituted pyrazole compounds .
Scientific Research Applications
1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperazine involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other intermolecular interactions, which influence its biological activity . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperazine can be compared with other similar compounds, such as:
3-(1-ethyl-1H-pyrazol-4-yl)propan-1-ol: Another pyrazole derivative with different substituents.
1-benzyl-5-(3)-p-tolyl-1H-pyrazole-3(5)-carboxylic acid derivatives: These compounds have similar pyrazole cores but different functional groups.
The uniqueness of this compound lies in its specific structure and the resulting biological activities and applications .
Properties
IUPAC Name |
(1-ethylpyrazol-3-yl)-piperazin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-2-14-6-3-9(12-14)10(15)13-7-4-11-5-8-13/h3,6,11H,2,4-5,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYDFHWDNITWIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)N2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3087054.png)
![3-(7-(1-Methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B3087064.png)
![4-Methoxy-3-[(5-methyl-1H-pyrazol-1-YL)methyl]-benzoic acid](/img/structure/B3087065.png)


![4-Methoxy-3-[(5-methyl-4-nitro-1H-pyrazol-1-YL)-methyl]benzoic acid](/img/structure/B3087082.png)

![5-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B3087101.png)
![3-[7-(difluoromethyl)-5-(1,3-dimethylpyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B3087105.png)
![5-Methyl-4-[(3,4,5-trimethyl-1H-pyrazol-1-YL)-methyl]isoxazole-3-carboxylic acid](/img/structure/B3087113.png)
![2-(3-Cyclopropyl-6-(1-methyl-1H-pyrazol-3-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B3087136.png)



